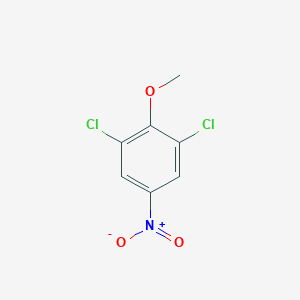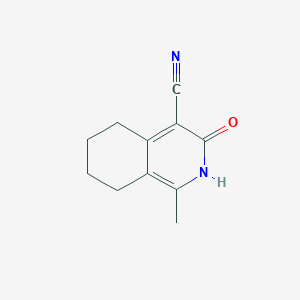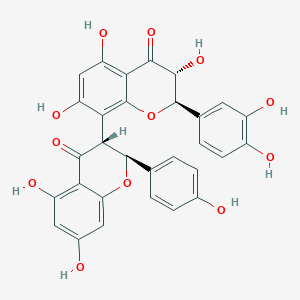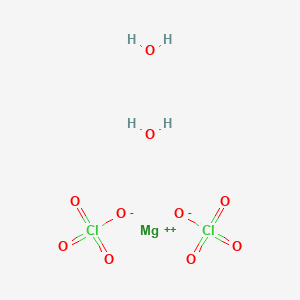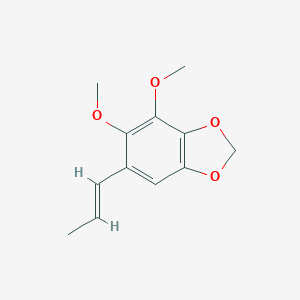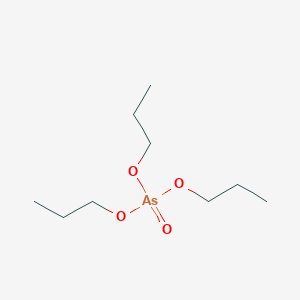
18-Deoxysagittarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Deoxysagittarol is a natural product that belongs to the class of sesquiterpene lactones. It was first isolated from the fungus Phoma sp. in 2010. Since then, it has been extensively studied due to its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Neuroscience and Oncology : The development of 18FDG, a close analogue of 18-Deoxysagittarol, was primarily for mapping brain glucose metabolism in living humans, which plays a significant role in neuroscience. It also finds applications in studying myocardial metabolism and as a tracer for tumor metabolism in oncology (Fowler & Ido, 2002).
Use in Chemotherapy Response Evaluation : 18FDG and similar compounds are utilized in evaluating chemotherapy responses, as evidenced in a study involving human ovary cancer xenografts in mice. These compounds help in assessing early anti-proliferative effects of chemotherapy non-invasively (Jensen et al., 2010).
Quality Control and Stability Studies : There has been significant advancement in the synthesis, quality control, and stability studies of 18FDG, highlighting its increasing clinical application over the past two decades (Rahmani et al., 2017).
PET Imaging in Cancer Assessment : 18FDG is crucial in positron emission tomography (PET) imaging for assessing responses to neoadjuvant chemoradiation therapy in cancer, particularly in cases like locally advanced oesophageal tumors (Flamen et al., 2002).
Monitoring Therapeutic Response in Pediatrics : This compound is also useful in monitoring therapeutic responses in pediatric conditions like rhabdomyosarcoma, a type of cancer, through PET imaging (Peng et al., 2006).
Shielded Synthesis System for Clinical Studies : There has been development in the shielded synthesis systems for producing 18FDG for clinical studies, highlighting the technological advancements in its production and distribution for clinical use (Fowler et al., 1981).
PET Imaging with Thymidine Analogs : Further development and validation of FLT (a tracer similar to 18FDG) in PET imaging for monitoring therapy responses in various cancers have been explored (Shields, 2003).
Predicting Survival in High-Grade Glioma : 18F-FLT kinetic parameters can predict overall survival in patients with recurrent high-grade glioma undergoing treatment, showing its application in prognosis and therapy efficacy assessment (Wardak et al., 2011).
Eigenschaften
CAS-Nummer |
16910-19-3 |
|---|---|
Produktname |
18-Deoxysagittarol |
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
5-(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-18(4,21)13-14-20(6)16(3)11-12-19(5)15(2)9-8-10-17(19)20/h7,9,16-17,21H,1,8,10-14H2,2-6H3 |
InChI-Schlüssel |
YBDUXZKWDIUNSG-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CCC=C2C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




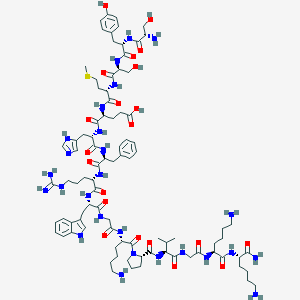

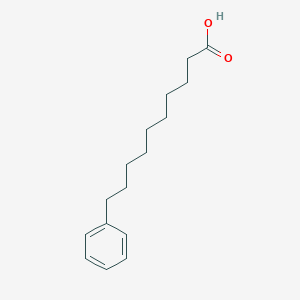
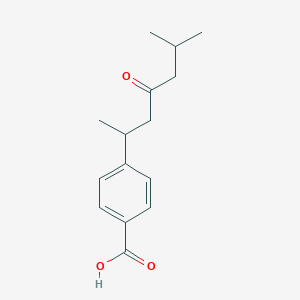

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
